(2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride
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Overview
Description
(2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties. The presence of trifluoromethyl and amino groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride typically involves the reaction of 3-amino-1,1,1-trifluoropropan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
(2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The amino group can form hydrogen bonds with target molecules, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-amino-1,1,1-trifluoropropane: Lacks the hydroxyl group, making it less polar.
(2S)-3-amino-1,1,1-trifluoropropan-2-ol: The non-hydrochloride form, which may have different solubility and reactivity properties.
(2S)-3-amino-1,1,1-trifluoropropan-2-ol acetate: An ester derivative with different chemical properties.
Uniqueness
(2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride is unique due to the presence of both trifluoromethyl and amino groups, which impart distinct chemical and biological properties. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO.ClH/c4-3(5,6)2(8)1-7;/h2,8H,1,7H2;1H/t2-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSCPPZGIAEZHF-DKWTVANSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(F)(F)F)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308646-85-6 |
Source
|
Record name | (2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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